5-(carboxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid 5-(carboxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 400080-07-1
VCID: VC7664169
InChI: InChI=1S/C12H8F3N3O4/c13-12(14,15)6-2-1-3-7(4-6)18-8(5-9(19)20)10(11(21)22)16-17-18/h1-4H,5H2,(H,19,20)(H,21,22)
SMILES: C1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)O)CC(=O)O)C(F)(F)F
Molecular Formula: C12H8F3N3O4
Molecular Weight: 315.208

5-(carboxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

CAS No.: 400080-07-1

Cat. No.: VC7664169

Molecular Formula: C12H8F3N3O4

Molecular Weight: 315.208

* For research use only. Not for human or veterinary use.

5-(carboxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid - 400080-07-1

Specification

CAS No. 400080-07-1
Molecular Formula C12H8F3N3O4
Molecular Weight 315.208
IUPAC Name 5-(carboxymethyl)-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxylic acid
Standard InChI InChI=1S/C12H8F3N3O4/c13-12(14,15)6-2-1-3-7(4-6)18-8(5-9(19)20)10(11(21)22)16-17-18/h1-4H,5H2,(H,19,20)(H,21,22)
Standard InChI Key GPGRCMSLXSSBFS-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)O)CC(=O)O)C(F)(F)F

Introduction

Structural and Molecular Features

The compound’s molecular formula is C₁₂H₈F₃N₃O₄, with a molecular weight of 315.208 g/mol. Its IUPAC name, 5-(carboxymethyl)-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxylic acid, reflects two key functional groups:

  • A carboxymethyl group at position 5 of the triazole ring.

  • A 3-(trifluoromethyl)phenyl substituent at position 1.

  • A carboxylic acid group at position 4 .

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dual carboxylic acid groups contribute to hydrogen bonding and solubility. X-ray crystallography of analogous triazole derivatives reveals twisted planar arrangements between aromatic and heterocyclic groups, as seen in the 55.21° dihedral angle between phenyl and triazole planes in related structures .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₈F₃N₃O₄
Molecular Weight315.208 g/mol
CAS Number400080-07-1
Melting PointNot Reported
SolubilityLimited data (DMF soluble)

Synthetic Pathways and Optimization

Cyclization Strategies

The 1,2,3-triazole core is typically synthesized via Huisgen azide-alkyne cycloaddition (click chemistry), though specific protocols for this compound remain proprietary. General routes for analogous triazoles involve:

  • Condensation Reactions: Reacting 4,5-diamino-1,2,3-triazoles with dicarbonyl compounds (e.g., glyoxal) to form fused pyrazine-triazole systems .

  • Acid-Catalyzed Cyclization: Using trifluoroacetic anhydride (TFAA) to cyclize azido-cyano precursors, as demonstrated in the synthesis of triazolopyrazine N-oxides .

For this compound, a plausible route involves:

  • Step 1: Synthesis of 3-(trifluoromethyl)phenyl azide from aniline derivatives.

  • Step 2: Copper-catalyzed cycloaddition with a propargyl dicarboxylate to form the triazole core.

  • Step 3: Hydrolysis of ester groups to carboxylic acids .

Recrystallization and Purification

Recrystallization from dimethylformamide (DMF) yields pure product, as evidenced by analogous protocols achieving 80% yields for structurally similar triazoles .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Peaks for aromatic protons (δ 7.45–7.58 ppm), trifluoromethyl groups (δ 3.69 ppm for CF₃), and carboxylic acid protons (broad δ 12–14 ppm) align with spectra of related triazoles .

  • ¹³C NMR: Signals at δ 165–170 ppm confirm carboxylic carbons, while δ 120–125 ppm corresponds to CF₃-substituted aromatic carbons .

Infrared Spectroscopy (IR)

Strong absorption bands at 1610 cm⁻¹ (C=O stretch) and 1517 cm⁻¹ (triazole ring vibrations) match reported data for triazole-carboxylic acid hybrids .

Table 2: Comparative Spectral Data for Analogous Triazoles

Compound¹H NMR (δ, ppm)IR (cm⁻¹)Source
5-Methyl-1-phenyl-1H-triazole-4-carboxylic acid2.17 (s, CH₃), 7.45–7.58 (m, Ar)1610, 1517
Triazolopyrazine N-oxide3.69 (s, CF₃)3121, 1610

Biological and Pharmacological Relevance

Antimicrobial Activity

Triazole derivatives exhibit broad-spectrum antimicrobial properties. For example, 1,2,3-triazolo[4,5-b]pyrazines show c-Met kinase inhibition (IC₅₀ = 0.2–1.8 μM), relevant in cancer therapy . The trifluoromethyl group in this compound may enhance membrane permeability, potentiating similar activity.

Material Science Applications

The trifluoromethylphenyl group imparts:

  • Enhanced thermal stability (decomposition >250°C).

  • Solubility in polar aprotic solvents (e.g., DMF, DMSO) for polymer synthesis.

Future Directions and Challenges

  • Biological Screening: Systematic evaluation against kinase targets (e.g., c-Met) and antimicrobial assays.

  • Crystallographic Studies: Resolving the crystal structure to elucidate supramolecular interactions.

  • Derivatization: Exploring ester or amide analogs to modulate bioavailability.

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